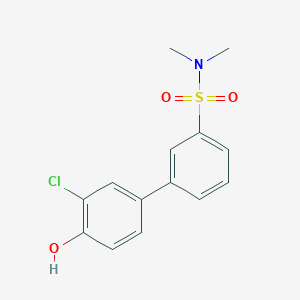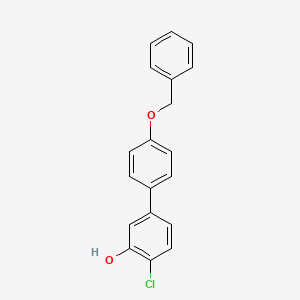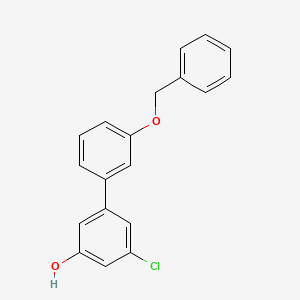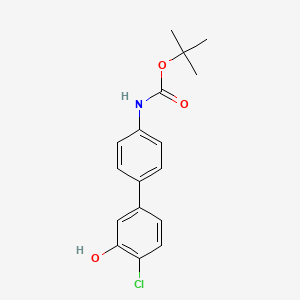
5-(4-BOC-Aminophenyl)-3-chlorophenol, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-BOC-Aminophenyl)-3-chlorophenol, 95% (5-BOC-3-Cl-AP) is an organic compound that is widely used in the scientific research community. It is a white powder that has a melting point of about 166°C and is soluble in polar organic solvents. 5-BOC-3-Cl-AP has a wide range of applications in the areas of biochemistry, pharmacology, and chemistry.
科学的研究の応用
5-BOC-3-Cl-AP has a wide range of applications in the scientific research community. It is used in the synthesis of various compounds, such as 4-bromo-3-chloro-5-methylphenol, which is used in the synthesis of pharmaceuticals. It is also used in the synthesis of polymers, such as poly(4-bromo-3-chloro-5-methylphenol). In addition, 5-BOC-3-Cl-AP is used in the synthesis of organic dyes and pigments, and as a catalyst for organic reactions.
作用機序
The mechanism of action of 5-BOC-3-Cl-AP is not fully understood. However, it is believed that the compound acts as an electron acceptor in organic reactions. This is due to the presence of the bromine and chlorine atoms in the molecule, which are electron-withdrawing groups. This leads to increased reactivity of the compound, which allows it to act as an electron acceptor in organic reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-BOC-3-Cl-AP are not fully understood. However, it is believed that the compound may have an effect on the nervous system. It is also believed to have an effect on the cardiovascular system, as well as an effect on the immune system. In addition, it is believed to have an effect on the metabolism of lipids and carbohydrates.
実験室実験の利点と制限
One of the main advantages of using 5-BOC-3-Cl-AP in laboratory experiments is its high reactivity. This allows for faster reactions and increased yields. Another advantage is its low toxicity, which makes it safe to use in laboratory experiments. However, there are some limitations to using 5-BOC-3-Cl-AP in laboratory experiments. For example, it is not soluble in water, which can make it difficult to use in aqueous solutions. In addition, it is not very stable in air, and can decompose over time.
将来の方向性
There are many potential future directions for 5-BOC-3-Cl-AP. One potential direction is the development of new synthetic methods for the production of this compound. This could lead to the development of more efficient and cost-effective methods for the synthesis of this compound. Another potential direction is the development of new applications for this compound. For example, it could be used in the synthesis of new pharmaceuticals or polymers. In addition, further research into the biochemical and physiological effects of this compound could lead to the development of new treatments for various diseases. Finally, research into the mechanism of action of this compound could lead to a better understanding of its reactivity and its potential uses.
合成法
5-BOC-3-Cl-AP can be synthesized using a variety of methods. One of the most commonly used methods is the reaction of 4-bromo-3-chloro-5-methylphenol with 4-bromoacetanilide. This reaction yields a mixture of 4-bromo-3-chloro-5-methylphenol and 4-bromoacetanilide, which is then purified to obtain the desired product. Another method is the reaction of 4-bromo-3-chloro-5-methylphenol with 4-bromoacetanilide in the presence of a base such as sodium hydroxide or potassium hydroxide. This reaction yields the desired product in high yield.
特性
IUPAC Name |
tert-butyl N-[4-(3-chloro-5-hydroxyphenyl)phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO3/c1-17(2,3)22-16(21)19-14-6-4-11(5-7-14)12-8-13(18)10-15(20)9-12/h4-10,20H,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQJWDFZIFDLAQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2=CC(=CC(=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-[4-(3-chloro-5-hydroxyphenyl)phenyl]carbamate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![2-Chloro-5-[4-(piperidine-1-carbonyl)phenyl]phenol, 95%](/img/structure/B6382304.png)


![2-Chloro-5-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6382344.png)
![2-Chloro-4-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6382353.png)
![3-Chloro-5-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6382364.png)

